molecular formula C24H20N2O2 B7460199 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide

2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide

Cat. No. B7460199
M. Wt: 368.4 g/mol
InChI Key: GXIWASJTCGZGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide, also known as DPOA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxazole family and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has been found to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation.
Biochemical and Physiological Effects:
2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit inflammation, and protect against neuronal damage. Additionally, 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has been found to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that may have similar effects. However, one limitation of using 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide in lab experiments is that it can be difficult to synthesize, which may limit its availability for certain experiments.

Future Directions

There are several future directions for research on 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide. One area of interest is the potential use of 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide and its potential as an anti-cancer agent. Finally, research is needed to develop more efficient synthesis methods for 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide, which could increase its availability for scientific research.

Synthesis Methods

The synthesis of 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide involves a multi-step process that starts with the reaction of 2-aminobenzophenone and 2-bromoacetophenone to form 2-(2-bromoacetyl)benzophenone. This intermediate is then reacted with sodium methoxide and phenyl isocyanate to form 2,2-diphenyl-N-(phenylcarbamoylmethyl)acetamide. Finally, this compound is reacted with oxalic acid dihydrate and acetic anhydride to form the desired product, 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide.

Scientific Research Applications

2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has been found to have various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has been found to have anti-inflammatory effects and has been studied for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. 2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has also been studied for its potential as a neuroprotective agent, as it has been found to protect against neuronal damage in animal models of neurodegenerative diseases.

properties

IUPAC Name

2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c27-24(23(19-12-6-2-7-13-19)20-14-8-3-9-15-20)25-17-21-16-22(28-26-21)18-10-4-1-5-11-18/h1-16,23H,17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIWASJTCGZGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide

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